5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrido-pyrimidine ring system. It has been studied for its potential as an inhibitor of various kinases, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido-pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out in organic solvents under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrido-pyrimidine compounds .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of kinases, which are enzymes involved in various cellular processes.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
2-Pyridyl-substituted derivatives: These derivatives have modifications at the pyridyl ring, which can alter their chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate is unique due to its specific structural configuration and its ability to selectively inhibit certain kinases. This selectivity makes it a valuable compound for targeted therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCRTQZUZFLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C(=NC=N2)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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